7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline
CAS No.: 28321-56-4
Cat. No.: VC4096047
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28321-56-4 |
|---|---|
| Molecular Formula | C16H24N2O |
| Molecular Weight | 260.37 g/mol |
| IUPAC Name | N-(1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl)acetamide |
| Standard InChI | InChI=1S/C16H24N2O/c1-6-18-15-9-13(17-12(3)19)7-8-14(15)11(2)10-16(18,4)5/h7-9,11H,6,10H2,1-5H3,(H,17,19) |
| Standard InChI Key | SXPXTTKGVYQPAM-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C |
| Canonical SMILES | CCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises a partially hydrogenated quinoline core substituted with ethyl, methyl, and acetamido groups. Key features include:
-
Quinoline backbone: A bicyclic system with a benzene ring fused to a pyridine moiety.
-
Substituents:
The molecular formula is C₁₆H₂₄N₂O, with a molecular weight of 260.37 g/mol. Its IUPAC name is N-(1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl)acetamide.
Spectral and Computational Data
-
SMILES:
CCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C -
InChI Key:
SXPXTTKGVYQPAM-UHFFFAOYSA-N -
X-ray crystallography: No published data exist, but computational models predict a puckered tetrahydroquinoline ring with the acetamido group adopting a planar conformation due to resonance .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 337°C (estimated) | |
| Density | 1.048 g/cm³ | |
| LogP (Partition Coefficient) | 3.14 | |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Manufacturing
Conventional Routes
The synthesis typically involves multi-step reactions starting from aniline derivatives:
-
Quinoline Core Formation:
-
Functionalization:
Catalytic Innovations
Recent advances employ palladium-catalyzed dehydrogenative coupling for regioselective synthesis. For instance, Pd(OAc)₂ with oxidants like Cu(OAc)₂ facilitates intramolecular C–H alkenylation, streamlining quinoline formation .
Table 2: Comparative Synthesis Methods
| Method | Yield (%) | Conditions | Catalyst |
|---|---|---|---|
| Skraup-Doebner-von Miller | 65–75 | H₂SO₄, 110°C, 6 hr | None |
| Pd-Catalyzed Coupling | 82 | Pd(OAc)₂, DMF, 80°C | Cu(OAc)₂ |
| Zeolite-Catalyzed | 96 | Toluene, 110°C, 6 hr | Clinoptilolite |
Applications in Medicinal Chemistry
Anti-Inflammatory Activity
Quinoline derivatives are renowned for modulating inflammatory pathways. 7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ (PGE₂) synthesis in murine macrophages, with an IC₅₀ of 12.3 μM .
Neuroprotective Effects
In vitro assays demonstrate 40% reduction in β-amyloid aggregation at 50 μM, suggesting potential in Alzheimer’s disease research .
| Endpoint | Species | Dose (mg/kg/day) | Outcome |
|---|---|---|---|
| Acute Oral Toxicity | Rat | 294 | LD₅₀, Category 4 |
| Chronic Carcinogenicity | Rat | 60 | Renal adenomas |
| Dermal Irritation | Rat | 100 | Hyperkeratosis |
Recent Advances and Future Directions
Green Synthesis
Ionic liquid-mediated reactions (e.g., [BMIM][BF₄]) reduce reaction times by 30% and improve yields to 89%, minimizing hazardous waste .
Drug Delivery Systems
Encapsulation in PEG-PLGA nanoparticles enhances bioavailability by 4-fold in murine models, addressing solubility limitations .
Computational Drug Design
QSAR models predict that substituting the ethyl group with fluorinated alkyl chains could boost COX-2 selectivity by 20% .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume